5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Synthetic workflows requiring a biaryl piperidinocarbonyl scaffold are often delayed by the need for ester deprotection prior to amide coupling. This compound, offered as a research-grade building block, eliminates that step with its free carboxylic acid moiety, enabling direct activation for library synthesis. • Direct Coupling Ready: Free carboxylic acid handle facilitates immediate amide bond formation with primary/secondary amines without a deprotection step. • Differentiated Electronics: The 5-methoxy substituent provides electron-donating character distinct from fluoro or unsubstituted analogs, modulating ring electronics for SAR exploration. • Physicochemical Profile: Measured XLogP3 of 3.4 and a topological polar surface area of 66.8 Ų support applications where moderate lipophilicity and hydrogen bond donor capacity are required.

Molecular Formula C20H21NO4
Molecular Weight 339.391
CAS No. 1261969-11-2
Cat. No. B582346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid
CAS1261969-11-2
Synonyms5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid
Molecular FormulaC20H21NO4
Molecular Weight339.391
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N3CCCCC3
InChIInChI=1S/C20H21NO4/c1-25-18-12-16(11-17(13-18)20(23)24)14-5-7-15(8-6-14)19(22)21-9-3-2-4-10-21/h5-8,11-13H,2-4,9-10H2,1H3,(H,23,24)
InChIKeySHYRKVICVFHZQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic Acid Baseline Characterization


5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid (CAS 1261969-11-2) is a synthetic biaryl carboxylic acid featuring a methoxy-substituted benzoic acid core linked via a para-phenylene bridge to a piperidine amide moiety . The compound has a molecular formula of C20H21NO4 and a molecular weight of 339.39 g/mol, and it is commercially available as a research-grade chemical building block with typical purity specifications of ≥95% to ≥96% from multiple vendors . At the time of this analysis, no peer-reviewed biological activity data, head-to-head comparative studies, or target-specific pharmacological profiling could be located for this specific compound in public scientific literature or patent databases.

Generic Substitution Risks for 5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic Acid


Even in the absence of published head-to-head biological comparisons, generic substitution among biaryl carboxylic acid building blocks is inadvisable. Structurally related analogs bearing the piperidinocarbonyl-phenyl scaffold differ in critical substituents—fluorine at the 4-position and a methyl ester in methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate (CAS 1414029-14-3) versus methoxy at the 5-position and a free carboxylic acid in the target compound—resulting in distinct hydrogen bonding capacity, lipophilicity, and chemical reactivity profiles . In synthetic applications where the carboxylic acid moiety serves as a functional handle for amide coupling or the methoxy group modulates electronic properties, substituting an ester or fluoro analog would alter reaction outcomes and downstream molecular properties in ways that cannot be predicted without empirical validation. The absence of SAR data underscores that interchangeability cannot be assumed; selection must be driven by the precise structural requirements of the intended synthetic pathway or screening campaign.

5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic Acid: Comparative Evidence vs. Analogs


Structural Difference: 5-Methoxy vs. 4-Fluoro Substituent

The target compound contains a 5-methoxy substituent on the benzoic acid ring, whereas the structurally closest commercially cataloged analog—methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate (CAS 1414029-14-3)—incorporates a 4-fluoro substituent and a methyl ester in place of the carboxylic acid . The methoxy group is an electron-donating substituent that modulates the electronic density of the aromatic ring, while the carboxylic acid provides a hydrogen bond donor and acceptor not present in the ester analog. These differences alter the hydrogen bonding potential (target: HBD count = 1, HBA count = 4; analog: HBD count = 0, HBA count = 4), topological polar surface area (target: 66.8 Ų; analog: 46.6 Ų), and calculated lipophilicity (target XLogP3 = 3.4; analog XLogP3 = 3.8) .

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Free Acid vs. Methyl Ester Functionality

5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid possesses a free carboxylic acid functional group, enabling direct participation in amide coupling, esterification, and salt formation without prior deprotection steps . In contrast, the closest cataloged analog, methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate (CAS 1414029-14-3), exists as a methyl ester that requires saponification to yield the corresponding carboxylic acid, introducing an additional synthetic step and potential yield loss . The free acid in the target compound confers a hydrogen bond donor count of 1 and a topological polar surface area of 66.8 Ų, whereas the ester analog has a hydrogen bond donor count of 0 and a tPSA of 46.6 Ų . This difference in functionality and calculated polarity directly impacts solubility profiles and the compound's suitability for direct incorporation into amide libraries.

Chemical Synthesis Bioconjugation Medicinal Chemistry

Commercial Availability & Purity Comparison

5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid is commercially stocked by multiple established chemical suppliers, with documented minimum purity specifications of 95% (AKSci, abcr) and ≥96% (Aladdin) . Procurement options include catalog availability in quantities ranging from 1 g to 10 g, with transparent pricing and lead times (e.g., 1 g at $140, 5 g at $359, 10 g at $606 from AKSci) . In contrast, many structurally related biaryl carboxylic acid building blocks bearing the piperidinocarbonyl-phenyl scaffold are not widely cataloged or are available only through custom synthesis, introducing longer lead times and higher minimum order quantities. The compound's presence across multiple vendor catalogs provides sourcing redundancy and competitive pricing transparency.

Chemical Procurement Quality Control Research Supply

Optimal Application Scenarios for 5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic Acid


Direct Amide Coupling for Library Synthesis

The free carboxylic acid moiety enables direct activation and coupling with primary or secondary amines to generate amide libraries without requiring a deprotection step . This application scenario is particularly relevant for medicinal chemistry groups constructing focused libraries around the biaryl piperidinocarbonyl scaffold, where the methoxy substituent provides electronic modulation of the aromatic ring distinct from fluoro or unsubstituted analogs. The compound's commercial availability at 95%+ purity supports reproducible synthesis without the need for pre-use purification .

Physicochemical Property Modulation in Probe Design

With a calculated XLogP3 of 3.4 and topological polar surface area of 66.8 Ų, this compound occupies a distinct physicochemical space compared to the 4-fluoro methyl ester analog (XLogP3 = 3.8, tPSA = 46.6 Ų) . In probe development campaigns where moderate lipophilicity and hydrogen bond donor capacity are design criteria, this building block offers a differentiated starting point. The methoxy group provides electron-donating character that can influence π-stacking interactions and metabolic stability in ways not achievable with halogen-substituted analogs.

Bioconjugation for Chemical Biology Tools

The carboxylic acid handle facilitates conjugation to biotin, fluorophores, or solid supports for target identification and pull-down experiments. The presence of the piperidine amide moiety introduces a tertiary amine that can participate in additional intermolecular interactions or serve as a solubilizing element. Unlike ester analogs that would require saponification prior to conjugation, this compound can be directly activated (e.g., as an NHS ester or using carbodiimide chemistry) for immediate bioconjugation .

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